Wang Resin

Description

Origin and Development of Solid-Phase Peptide Synthesis (SPPS)

The limitations of solution-phase synthesis spurred the development of alternative strategies. A groundbreaking advancement came in 1963 when Robert Bruce Merrifield pioneered solid-phase peptide synthesis (SPPS). wikipedia.orgvapourtec.combiotage.comproteogenix.sciencepeptide.comappliedpolytech.compeptide.com Merrifield's approach involved anchoring the C-terminal amino acid of a growing peptide chain to an insoluble polymer support. wikipedia.orgvapourtec.combiotage.compeptide.compeptide.com This innovation allowed for the use of excess reagents to drive reactions to completion, with unreacted materials and byproducts easily removed by simple washing and filtration steps, thereby circumventing the laborious purification required in solution-phase synthesis. wikipedia.orgbiotage.comappliedpolytech.compeptide.com Merrifield's work laid the foundation for the rapid and automated assembly of peptide chains. wikipedia.orgvapourtec.comproteogenix.sciencepeptide.compeptide.com

Early solid supports included cross-linked polystyrene beads. wikipedia.orgpeptide.comappliedpolytech.combachem.com The swelling properties of these supports in various solvents are critical, as peptide synthesis occurs within the swollen pores of the resin. wikipedia.orgbachem.comaltabioscience.com Different types of solid supports, including gel-type, surface-type, and composites, have been developed. wikipedia.org Improvements in solid supports have aimed to enhance their stability and suitability for the repeated chemical reactions involved in SPPS. wikipedia.org

Introduction of Wang Resin and its Pioneering Role

Building upon the principles of SPPS, Su-sun Wang introduced a novel resin in 1973: the p-alkoxybenzyl alcohol resin, which became widely known as this compound. peptide.comappliedpolytech.com This polystyrene-based resin is cross-linked with divinylbenzene (B73037), providing mechanical strength and stability. altabioscience.com A key feature of this compound is the presence of an ester linkage connected to a phenolic hydroxyl group on the polystyrene matrix. altabioscience.com This linkage serves as the attachment site for the first amino acid of the peptide chain. altabioscience.com this compound was initially designed for peptide synthesis using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. bachem.comappliedpolytech.combiocompare.com The ester bond of this compound is stable under the basic conditions used for Fmoc deprotection but can be cleaved under mildly acidic conditions, such as treatment with trifluoroacetic acid (TFA), to release the synthesized peptide with a C-terminal carboxylic acid. altabioscience.comappliedpolytech.combiotage.com

This compound's introduction was pioneering because it offered improved yields and purity in solid-phase peptide synthesis compared to some earlier methods. appliedpolytech.com Its compatibility with the widely used Fmoc chemistry made it a highly attractive support for peptide synthesis. bachem.comaltabioscience.combiocompare.com

Significance of this compound in Modern Chemical Synthesis

This compound has become one of the most widely used resins in solid-phase peptide synthesis. appliedpolytech.comaltabioscience.comguidechem.com Its characteristics, including high loading capacity, good swelling properties in suitable solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP), and compatibility with various reagents, contribute to its effectiveness. bachem.comguidechem.com The ability to achieve efficient and rapid synthesis of peptides with high purity and yield makes this compound invaluable in peptide chemistry. guidechem.com

While primarily known for SPPS, this compound's utility extends to solid-phase organic synthesis (SPOS) for the creation of diverse organic molecules. appliedpolytech.commdpi.com It is traditionally used for immobilizing carboxylic acids, alcohols, phenols, and amines. mdpi.com The mild acidic cleavage conditions required to release compounds from this compound are advantageous in many synthetic routes. altabioscience.comappliedpolytech.combiotage.com

The properties of this compound, such as cross-linking density and particle size, can be adjusted to optimize synthesis performance. altabioscience.com Lower cross-linking (e.g., 1% divinylbenzene) generally leads to better swelling and reagent accessibility, which can enhance synthesis efficiency, particularly for longer peptides. altabioscience.com Common particle sizes used are 100-200 mesh and 200-400 mesh. altabioscience.comcsic.es

This compound remains a standard support in peptide and small molecule synthesis, facilitating research in areas such as drug discovery, proteomics, and biochemistry. peptide.comguidechem.comresearchgate.net Although newer resins and linkers have been developed to address specific challenges, this compound continues to be a fundamental tool in the synthetic chemist's arsenal. csic.esacs.orgnih.gov

Here is a summary of some key properties of this compound:

| Property | Description |

| Base Material | Polystyrene |

| Cross-linker | Divinylbenzene (typically 1%) bachem.comaltabioscience.comappliedpolytech.com |

| Functional Group | p-alkoxybenzyl alcohol (Wang linker) altabioscience.comappliedpolytech.com |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) for C-terminal carboxylic acids wikipedia.orgaltabioscience.com |

| Compatible Chemistry | Fmoc strategy bachem.comaltabioscience.comappliedpolytech.combiocompare.com |

| Cleavage Conditions | Mild acid (e.g., TFA) altabioscience.comappliedpolytech.combiotage.com |

| Typical Mesh Sizes | 100-200 mesh, 200-400 mesh altabioscience.comappliedpolytech.comcsic.es |

| Typical Loading | 0.3 to 2.5 mmol/g csic.es |

Structure

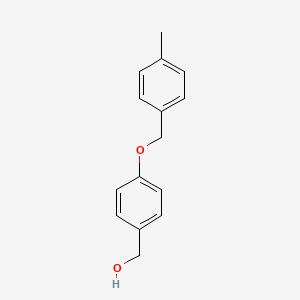

2D Structure

3D Structure

Properties

IUPAC Name |

[4-[(4-methylphenyl)methoxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-12-2-4-14(5-3-12)11-17-15-8-6-13(10-16)7-9-15/h2-9,16H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERFNHBZJXXFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942130 | |

| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201058-08-4 | |

| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxybenzyl alcohol polystyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Chemical Architecture and Fundamental Linker Properties of Wang Resin

Polymeric Backbone and Cross-linking

The fundamental structure of Wang resin is based on a polystyrene polymer matrix. This matrix is cross-linked, typically with divinylbenzene (B73037) (DVB) altabioscience.comcd-bioparticles.com. Cross-linking is crucial as it provides the resin with mechanical stability and rigidity, preventing its disintegration during the synthesis process altabioscience.com. The degree of cross-linking, often expressed as a percentage of DVB used, significantly influences the resin's physical properties, including its swelling capacity in various solvents altabioscience.com. A lower percentage of cross-linking (e.g., 1% DVB) generally leads to better swelling and improved accessibility of reagents to the reactive sites within the resin beads, potentially enhancing synthesis efficiency altabioscience.com. Conversely, higher cross-linking (e.g., 2-5% DVB) can be employed to increase mechanical stability, although it may reduce swelling altabioscience.com. The cross-linked polymer network forms a three-dimensional structure that is insoluble in the reaction solvents, a fundamental requirement for solid-phase synthesis google.comrsc.org.

Defining Ester Linkage and its Cleavage Mechanism

A defining feature of this compound is the presence of a p-alkoxybenzyl alcohol moiety, commonly referred to as the Wang linker cd-bioparticles.compeptide.com. This linker is attached to the polystyrene core and contains a phenolic hydroxyl group altabioscience.com. The first amino acid or the molecule to be synthesized is typically anchored to this hydroxyl group via the formation of an ester bond altabioscience.comcd-bioparticles.com. This ester linkage serves as the connection point between the growing chain and the solid support altabioscience.com.

The strategic design of the Wang linker allows for the cleavage of the synthesized product under mildly acidic conditions altabioscience.comcd-bioparticles.com. Trifluoroacetic acid (TFA) is a commonly used reagent for this cleavage, typically in concentrations of 50% (v/v) in dichloromethane (B109758) or higher (≥ 90% TFA) cem.comiris-biotech.de. The acidic conditions protonate the oxygen of the ester carbonyl, making it more susceptible to nucleophilic attack, usually by a solvent molecule or a scavenger present in the cleavage cocktail. This attack leads to the breaking of the ester bond, releasing the synthesized molecule, typically with a free C-terminal carboxyl group in the case of peptide synthesis altabioscience.com.

Stability Profile of the this compound Linker

The Wang linker exhibits a carefully balanced stability profile. It is designed to be sufficiently robust to remain intact throughout the sequential chemical reactions involved in solid-phase synthesis, such as coupling and deprotection steps, particularly under basic conditions used in Fmoc chemistry cem.comacs.org. However, its susceptibility to cleavage under mildly acidic conditions is crucial for the release of the final product altabioscience.comcd-bioparticles.com.

Despite its general stability during synthesis, the Wang linker can be prone to certain side reactions, particularly during the final acidic cleavage step. One notable side reaction is the potential for alkylation of sensitive residues, such as tryptophan (Trp) or tyrosine (Tyr), by carbocations generated from the linker's phenoxy moiety under strongly acidic conditions google.comacs.org. This can lead to impurities in the final product google.comacs.org. The use of scavengers in the cleavage cocktail can help to mitigate these unwanted side reactions google.compeptide.com. Studies have shown that while this compound is widely used, alternative linkers with enhanced stability or different cleavage mechanisms may be preferred in certain challenging syntheses to minimize side product formation google.comacs.org.

Influence of Resin Morphology

The physical form and characteristics of the this compound beads, collectively referred to as its morphology, play a significant role in the efficiency and success of solid-phase synthesis.

The particle size and distribution of this compound beads are critical parameters affecting reaction kinetics. Smaller resin particles offer a higher surface area-to-volume ratio, which can enhance solvent penetration and improve the diffusion of reagents into the resin beads altabioscience.com. This can lead to faster and more complete coupling reactions, which is particularly beneficial for the synthesis of longer or more sterically hindered molecules altabioscience.com. Common particle size ranges for this compound used in solid-phase peptide synthesis are 100-200 mesh and 200-400 mesh altabioscience.comcd-bioparticles.com.

However, smaller particle sizes can also present practical challenges, such as increased filtration times and potential handling issues in automated synthesis systems altabioscience.com. Uniformity in particle size distribution within a batch of resin is also desirable for consistent reaction outcomes rsc.org.

Resin loading capacity refers to the number of reactive sites (typically expressed in millimoles of functional groups) per unit mass of the dry resin (mmol/g) altabioscience.com. This parameter directly influences the potential yield of the synthesis. Higher loading capacities allow for the synthesis of larger quantities of the target molecule per gram of resin biotage.com.

Typical loading capacities for this compound range from 0.15 to 0.80 mmol/g, although higher loading levels are also available cd-bioparticles.comcem.com. While high loading can be advantageous for maximizing yield, lower loading capacities can sometimes be beneficial, particularly for the synthesis of complex or long sequences biotage.com. Lower loading can help to reduce intra- and intermolecular interactions between growing chains on the resin, which can otherwise lead to aggregation and decreased reaction efficiency altabioscience.combiotage.com. Accurately determining the resin loading is crucial for optimizing reagent use and predicting yield biotage.com. This is often done by quantifying the amount of the first amino acid loaded onto the resin, for example, by measuring the UV absorbance of the Fmoc-piperidine adduct released after deprotection biotage.com.

Table 1: Typical Properties of this compound

| Property | Range/Description |

| Polymeric Backbone | Polystyrene |

| Cross-linking Agent | Divinylbenzene (DVB) |

| Cross-linking Degree | Typically 1-5% |

| Linker Type | p-Alkoxybenzyl Alcohol (Wang) |

| Cleavage Conditions | Mildly Acidic (e.g., TFA) |

| Particle Size | 100-200 mesh, 200-400 mesh, 90 µm |

| Loading Capacity | 0.15 - 1.50 mmol/g |

Note: Ranges are approximate and can vary depending on the specific product.

Table 2: Influence of Cross-linking Density on Resin Properties

| Cross-linking Density | Swelling in Solvents | Mechanical Stability | Reagent Accessibility | Synthesis Efficiency |

| Lower (e.g., 1% DVB) | Better | Lower | Higher | Potentially Higher |

| Higher (e.g., 2-5% DVB) | Lower | Higher | Lower | Potentially Lower |

Table 3: Influence of Particle Size on Synthesis Performance

| Particle Size | Surface Area-to-Volume Ratio | Solvent Penetration | Reagent Diffusion | Reaction Rate | Filtration Time | Automated Handling |

| Smaller | Higher | Improved | Improved | Faster | Increased | More Challenging |

| Larger | Lower | Reduced | Reduced | Slower | Decreased | Easier |

Table 4: Influence of Loading Capacity on Synthesis Outcomes

| Loading Capacity | Potential Yield | Inter-chain Interactions | Aggregation Tendency | Purity of Crude Product |

| Higher | Higher | Increased | Higher | Potentially Lower |

| Lower | Lower | Reduced | Lower | Potentially Higher |

Iii. Methodological Applications in Solid Phase Peptide Synthesis Spps Utilizing Wang Resin

General Principles of Fmoc/tBu Strategy with Wang Resin

The Fmoc/tBu strategy is a widely adopted method in SPPS, and this compound is a standard support for synthesizing peptides with a C-terminal carboxylic acid using this approach. peptide.compeptide.com In this strategy, the Nα-amino group of each amino acid is protected with the base-labile 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, while side-chain functional groups are protected with acid-labile tert-butyl (tBu) derived protecting groups. The peptide chain is assembled sequentially from the C-terminus to the N-terminus. bachem.com

A typical synthetic cycle in Fmoc-SPPS on this compound involves several key steps:

Deprotection: The Fmoc group is removed from the Nα-amino group of the resin-bound amino acid, typically using a solution of piperidine (B6355638) in DMF (commonly 20% v/v). bachem.comuci.edu This step liberates the secondary amine, allowing for the coupling of the next amino acid.

Washing: The resin is washed thoroughly with solvents like DMF to remove residual deprotection reagents and byproducts. bachem.comuci.edu

Coupling: The next Fmoc-protected amino acid, activated at its carboxyl group, is coupled to the free amino group on the resin. bachem.comoup.com Excess reagents are often used to drive the reaction to completion. oup.com

Washing: The resin is washed again to remove excess reactants and byproducts. bachem.com

This cycle is repeated for each amino acid in the desired peptide sequence. The side-chain protecting groups remain intact throughout the chain elongation and are removed along with the peptide cleavage from the resin at the end of the synthesis using a strong acid cocktail, typically containing TFA. peptide.comgoogle.com

Optimized Protocols for First Amino Acid Attachment to this compound

General considerations for the first amino acid attachment include swelling the resin in an appropriate solvent mixture, such as DCM/DMF (9:1 v/v) or DMF, before the coupling reaction. uci.edupeptide.compeptideweb.com The amount of Fmoc-amino acid used is typically in excess relative to the resin's loading capacity, often ranging from 1.5 to 5 equivalents. biotage.compeptide.compeptideweb.com

Esterification Techniques

Several esterification techniques are employed for coupling the first amino acid to this compound, primarily involving the activation of the amino acid's carboxyl group.

Carbodiimide-Mediated Coupling (e.g., DIC/DMAP)

Carbodiimide (B86325) reagents, such as N,N'-Diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (B1669883) (DCC), are commonly used to activate the carboxyl group of the Fmoc-amino acid, forming an O-acylisourea intermediate. altabioscience.compeptide.com This intermediate is then susceptible to nucleophilic attack by the hydroxyl groups on the this compound, forming the ester bond. The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) significantly accelerates this esterification reaction due to its nucleophilic catalytic properties. altabioscience.compeptide.comrsc.orgwikipedia.org

A typical protocol using DIC/DMAP involves dissolving the Fmoc-amino acid and DMAP in a solvent like DMF or a mixture of DCM and DMF, followed by the addition of DIC. peptide.compeptideweb.com The activated amino acid solution is then added to the swollen this compound, and the mixture is agitated for a specified time, often several hours at room temperature. biotage.compeptide.compeptideweb.com While effective, carbodiimide-mediated couplings, particularly with DMAP, can lead to partial epimerization of the activated amino acid, especially for residues like Cysteine (Cys) and Histidine (His). peptide.com To mitigate this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included in the reaction mixture. peptide.compeptide.com After the coupling, unreacted hydroxyl groups on the resin are typically capped using reagents like acetic anhydride (B1165640) to prevent the formation of deletion sequences in subsequent coupling steps. peptide.compeptideweb.com

Research findings highlight the effectiveness of DIC/DMAP in loading the first amino acid onto this compound. For instance, a protocol using 4 equivalents of Fmoc-amino acid, 4 equivalents of HOBt, 4 equivalents of DIC, and 0.1 equivalent of DMAP in DMF with a 12-hour agitation period at room temperature has been reported to achieve successful loading. peptideweb.com Another study investigating microwave-assisted coupling used 5 equivalents of Fmoc-amino acid, DIC, HOBt, and 0.1 equivalent of DMAP in DMF, demonstrating efficient loading in shorter reaction times at elevated temperatures. biotage.com

Symmetrical Anhydride Method

The symmetrical anhydride method involves the pre-formation of the symmetrical anhydride of the Fmoc-amino acid using a carbodiimide (like DIC) or another coupling reagent. This symmetrical anhydride is then reacted with the hydroxyl groups on the this compound to form the ester linkage. This method can offer improved coupling efficiency and reduced racemization compared to in situ activation with carbodiimides, particularly for standard amino acids.

Active Ester Methods

Active ester methods involve preparing a pre-activated ester of the Fmoc-amino acid, such as a pentafluorophenyl (PfP) ester or N-hydroxysuccinimide (OSu) ester. These activated esters are then reacted with the this compound. Active esters are generally stable and can be prepared in advance, offering convenience. The reaction with the resin typically proceeds without the need for additional coupling reagents, although a base might be included to facilitate the reaction. For example, Fmoc-amino acid fluorides have been noted as useful for attaching the first amino acid, particularly when racemization is a concern. peptide.com

Other Coupling Reagents (e.g., 2,6-dichlorobenoyl chloride (DCB))

Beyond carbodiimides and active esters, other coupling reagents can be employed for the initial esterification to this compound. While less common for standard Fmoc-amino acid attachment compared to carbodiimides, reagents like 2,6-dichlorobenzoyl chloride (DCB) in the presence of DMAP have been used for esterification reactions, including the coupling of carboxylic acids to alcohols. This approach involves the formation of a mixed anhydride or activated species that reacts with the resin's hydroxyl groups. wikipedia.org The use of such reagents would require specific optimization for Fmoc-amino acid coupling to this compound to ensure compatibility with the protecting groups and minimize side reactions.

Table 1: Common Reagents and Conditions for First Amino Acid Attachment to this compound

| Method | Activating Agent(s) | Additive(s) (Optional) | Solvent(s) | Typical Equivalents (vs. Resin) | Reaction Time | Temperature | Notes |

| Carbodiimide-Mediated | DIC or DCC | DMAP, HOBt | DMF, DCM/DMF | Fmoc-AA: 1.5-5; Carbodiimide: 1-5; DMAP: 0.01-0.1; HOBt: 1-4 | 2-24 hours | Room Temperature or Elevated | Potential for racemization, especially Cys/His. HOBt helps reduce racemization. |

| Symmetrical Anhydride | DIC or other coupling agent | - | Various organic | Fmoc-AA: >1; Carbodiimide: 0.5 x Fmoc-AA | Variable | Room Temperature | Pre-formation of anhydride. |

| Active Ester | Pre-activated Fmoc-AA ester (e.g., PfP, OSu, Fluoride) | Base (optional) | DMF, DCM | Fmoc-AA ester: >1 | Variable | Room Temperature | Can be pre-synthesized, useful for sensitive amino acids. |

| Other Coupling Reagents | e.g., 2,6-dichlorobenzoyl chloride | DMAP | Various organic | Variable | Variable | Variable | Less common for standard Fmoc-AA attachment. |

Note: This table provides typical conditions, and specific protocols may vary depending on the amino acid, desired loading level, and equipment used.

Preloaded Wang Resins: Advantages and Considerations

Preloaded Wang resins, where the first Fmoc-protected amino acid is already attached to the resin, offer several advantages in SPPS. A primary benefit is the minimization of racemization during the crucial first amino acid coupling step. mesalabs.com This initial coupling can be challenging and carries a risk of racemization, particularly when using standard protocols on unloaded resins. mesalabs.combiotage.com Preloaded resins eliminate the need for this manual coupling step, thereby saving time, solvents, and reagents. mesalabs.com

Commercial preloaded Wang resins are available with a variety of Fmoc-amino acids and typically offer consistent substitution levels, often ranging from 0.3 to 0.7 mmol/g. While preloading streamlines the process and reduces the risk of racemization at the C-terminus, it is worth noting that special protocols may be required for anchoring the first amino acid to hydroxymethyl-based resins like this compound, which can be prone to epimerization. mesalabs.com Resins like 2-chlorotrityl resin are sometimes preferred for C-terminal amino acids prone to racemization, such as Cys, Pro, Met, and Trp, as their bulkier linker structure helps reduce this side reaction. merckmillipore.com

Peptide Chain Elongation on this compound

The elongation of the peptide chain on this compound in Fmoc SPPS involves a cyclical process of coupling and deprotection steps. Each cycle adds one amino acid to the growing peptide chain anchored to the resin.

Coupling Reagent Systems (e.g., DIC/Oxyma Pure, HATU, HBTU, BOP)

Peptide bond formation on this compound typically utilizes coupling reagents to activate the carboxyl group of the incoming Fmoc-protected amino acid, allowing it to react with the free amino group of the peptide chain on the resin. Various coupling reagent systems are employed, each with its own characteristics regarding efficiency, reaction speed, and suppression of side reactions like racemization.

Commonly used coupling reagent systems include:

DIC/Oxyma Pure: N,N′-Diisopropylcarbodiimide (DIC) is a carbodiimide coupling agent. wikipedia.orgadvancedchemtech.com Oxyma Pure (ethyl cyanohydroxyiminoacetate) is an additive that enhances coupling efficiency and minimizes racemization when used with carbodiimides like DIC. wikipedia.orgadvancedchemtech.com Oxyma Pure is considered a non-explosive alternative to additives like HOBt. advancedchemtech.com This system is known to produce peptides with increased yield and decreased epimerization. advancedchemtech.com

HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a uronium-based coupling reagent widely used in peptide synthesis. wikipedia.orgfishersci.co.uk It is effective in generating active esters from carboxylic acids and is typically used in conjunction with a base like N,N-diisopropylethylamine (DIEA) or triethylamine. wikipedia.org HATU can speed up the coupling process and helps reduce the loss of chiral integrity. fishersci.co.uk

HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is another widely used uronium-based coupling reagent. fishersci.caadvancedchemtech.comfishersci.at Similar to HATU, it is effective for amide bond formation in peptide synthesis. fishersci.at

BOP: Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) is a phosphonium-based coupling reagent. wikipedia.orgfishersci.fi It is commonly used for the synthesis of amides from carboxylic acids and amines in peptide synthesis and is reported to avoid side reactions such as the dehydration of asparagine or glutamine residues. wikipedia.org

The choice of coupling reagent system can influence reaction kinetics, yield, and purity of the synthesized peptide.

Washing and Solvation Protocols

Efficient washing and solvation protocols are critical throughout the SPPS process on this compound to remove excess reagents, byproducts, and solvents between reaction steps. This ensures the purity of the growing peptide chain and optimizes the conditions for subsequent reactions. Common solvents used with this compound include N,N-Dimethylformamide (DMF), Dichloromethane (B109758) (DCM), and N-Methyl-2-pyrrolidone (NMP). altabioscience.com These solvents are selected for their ability to swell the polystyrene resin matrix, allowing reagents to access the reaction sites within the beads. altabioscience.com

Washing steps typically involve multiple rinses with the reaction solvent and sometimes with alternating solvents to ensure thorough removal of impurities. Proper solvation of the resin is essential before each reaction step (coupling and deprotection) to ensure efficient diffusion of reagents into the resin beads and optimal reaction kinetics. altabioscience.com The particle size of the this compound can significantly affect swelling and solvent penetration, with smaller particles generally offering improved diffusion and faster reaction rates, particularly for longer peptides. altabioscience.com

Cleavage Strategies for Peptides from this compound

Upon completion of the peptide chain elongation, the synthesized peptide must be cleaved from the this compound. This compound is characterized by its acid-labile linker, which allows for the release of the peptide as a C-terminal carboxylic acid under acidic conditions. peptide.combiosynth.com

Acid-Labile Nature and Trifluoroacetic Acid (TFA) Cleavage

The linkage between the peptide and the this compound, typically a benzylic ester, is stable to the basic conditions used for Fmoc deprotection but is susceptible to cleavage by acid. peptide.comgoogle.com Trifluoroacetic acid (TFA) is the most commonly used reagent for cleaving peptides from this compound. peptide.combiosynth.com Treatment with concentrated TFA (typically 95%) simultaneously cleaves the peptide from the resin and removes most acid-labile side-chain protecting groups used in Fmoc SPPS. biotage.commerckmillipore.comgoogle.com

Scavengers in Cleavage Cocktails

In Solid-Phase Peptide Synthesis (SPPS) employing this compound, the final step involves cleaving the synthesized peptide from the resin support and simultaneously removing any remaining side-chain protecting groups sigmaaldrich.comgoogle.com. This process is typically carried out using acidic conditions, most commonly with trifluoroacetic acid (TFA) sigmaaldrich.comaltabioscience.comvapourtec.com. During this acidic treatment, highly reactive cationic species can be generated from the cleavage of protecting groups and the linker attaching the peptide to the resin sigmaaldrich.comvapourtec.com. These cations, if not effectively neutralized, can react with nucleophilic functional groups present in certain amino acid residues within the peptide sequence, such as tryptophan (Trp), methionine (Met), tyrosine (Tyr), and cysteine (Cys), leading to undesired side reactions and modifications sigmaaldrich.comvapourtec.com.

To prevent these deleterious side reactions and ensure the integrity and purity of the synthesized peptide, various nucleophilic reagents, known as scavengers, are added to the cleavage cocktail sigmaaldrich.comvapourtec.comwvu.edu. Scavengers function by trapping or reacting with the transient carbocations and other reactive intermediates, thereby preventing them from alkylating or otherwise modifying sensitive amino acid residues sigmaaldrich.comvapourtec.comresearchgate.net.

The choice and concentration of scavengers in the cleavage cocktail depend on the specific amino acid composition of the peptide and the types of protecting groups used sigmaaldrich.comthermofisher.com. For instance, the cleavage of sulfonyl-based protecting groups, such as Mtr, Pmc, and Pbf used for arginine, can generate species that might lead to sulfonation of tryptophan residues sigmaaldrich.com. The use of Fmoc-Trp(Boc) can help suppress this specific side reaction sigmaaldrich.com. Similarly, cysteine residues with acid-labile protecting groups like trityl (Trt) are prone to S-alkylation by fragments generated from the cleavage of linkers, including the this compound linker peptide.com. The 4-hydroxybenzylated side product arising from Wang linker fragmentation is particularly noted when Cys is at the C-terminus peptide.com. While triisopropylsilane (B1312306) (TIS) is a common scavenger, it may not be sufficient to suppress this side reaction with C-terminal cysteine, and the side product might even become the major product when using a TFA/TIS/H₂O cleavage cocktail peptide.com.

Common scavengers used in conjunction with this compound cleavage include water, ethanedithiol (EDT), thioanisole, anisole (B1667542), and triisopropylsilane (TIS) sigmaaldrich.comwvu.eduresearchgate.net. More complex mixtures, such as Reagent K (TFA/water/phenol/thioanisole/EDT), have been historically popular, although simpler mixtures like TFA/TIS/water (95:2.5:2.5) are often sufficient with modern protecting group strategies sigmaaldrich.com. The addition of scavengers is particularly crucial for the removal of groups like Pmc, Pbf, and Tmob thermofisher.com. Cleavage cocktails must be prepared fresh, and the scavengers themselves should be fresh to maintain their effectiveness thermofisher.com.

The volume of the cleavage cocktail used depends on the amount and properties of the resin, with sufficient volume needed to saturate and swell the resin thermofisher.com. Cleavage times typically range from 1.5 to 2 hours, although longer times may be necessary for complete removal of some side-chain protecting groups thermofisher.com. Monitoring the efficiency of protecting group removal by techniques like HPLC can help optimize cleavage conditions sigmaaldrich.comthermofisher.com.

C-terminal Carboxyl Group Generation

One of the key advantages of using this compound in Fmoc-based SPPS is its ability to readily yield peptides with a free C-terminal carboxyl group upon acidic cleavage altabioscience.comnih.gov. The this compound is a polystyrene-based support functionalized with a p-alkoxybenzyl alcohol linker altabioscience.combiosynth.com. The first amino acid of the peptide chain is attached to the hydroxyl group of this linker via an ester bond, formed between the carboxyl group of the amino acid and the linker's hydroxyl group altabioscience.com. This ester linkage serves as the anchor point for the entire peptide chain, which is built sequentially from the C-terminus to the N-terminus google.comaltabioscience.com.

During the final cleavage step, typically carried out with a strong acid like TFA, the ester bond connecting the C-terminal amino acid to the Wang linker is cleaved google.comaltabioscience.com. This acid-catalyzed cleavage releases the synthesized peptide from the solid support google.comaltabioscience.com. The mechanism of cleavage involves the protonation of the ester oxygen followed by the departure of the peptide as a neutral species and the formation of a stable carbocation on the linker attached to the resin [Reaction Scheme 1]. The mild acidic conditions employed for cleavage from this compound are generally gentle enough to preserve the integrity of the peptide and minimize degradation of sensitive modifications introduced during synthesis altabioscience.com.

Iv. Advanced Synthetic Methodologies and Functionalizations Involving Wang Resin

Traceless Synthesis Strategies on Wang Resin

Traceless synthesis on solid support refers to synthetic routes where the linker and the support are cleaved in a manner that leaves no residual atoms from the linker attached to the synthesized molecule. This compound can be employed in such strategies, allowing for the solid-phase synthesis of compounds that are released without a linker scar. mdpi.comresearchgate.netmdpi.com

Synthesis of Ketones via Acid-Labile Enol Ethers

This compound has been successfully applied in the traceless synthesis of ketones. mdpi.comresearchgate.netmdpi.com This approach involves the preparation of acid-labile enol ethers while the substrate is bound to the resin. mdpi.com These enol ethers can be synthesized via a Wittig olefination reaction of resin-bound carboxylate esters. mdpi.com Subsequent acid-mediated cleavage from the this compound releases the ketone product, with the enol ether functionality serving as a handle for attachment and subsequent traceless release. mdpi.com This strategy has been demonstrated in the solid-phase synthesis of pyrrolidine-2,4-diones, which are core structures of certain natural products, including tetramic acid derivatives. mdpi.comresearchgate.netsciprofiles.comresearchgate.net

Synthesis of C-Terminally Modified Peptides via this compound Derivatives

While this compound is primarily used for synthesizing peptides with a free C-terminal carboxyl group, modifications to the resin or the synthetic strategy allow for the preparation of peptides with various C-terminal modifications. altabioscience.comnih.gov

Peptide Alcohols

The synthesis of peptide alcohols can be achieved using this compound or its derivatives. While the direct synthesis of peptide alcohols using standard this compound and cleavage conditions typically yields the C-terminal acid, alternative strategies involving modified linkers or post-synthetic modifications on the resin are employed to access peptide alcohols. nih.govpeptide.com Although this compound is generally used for C-terminal acids, the concept of solid-phase synthesis on resins like this compound provides a foundation for developing methods to obtain peptide alcohols through appropriate linker design or on-resin functional group transformations. acs.org

Hydroxamic Acids

This compound can be utilized in the solid-phase synthesis of hydroxamic acids. researchgate.netnih.govthieme-connect.comnih.gov One approach involves modifying this compound to incorporate an O-immobilized hydroxylamine (B1172632) moiety. researchgate.netnih.govthieme-connect.com Acylation of this resin-bound hydroxylamine with activated carboxylic acids or resin-bound peptide chains allows for the formation of the hydroxamic acid linkage. researchgate.netthieme-connect.com Cleavage from the resin, typically with trifluoroacetic acid, liberates the hydroxamic acid product. researchgate.net This method is compatible with Fmoc peptide synthesis strategies and has been used to prepare peptide hydroxamic acids. researchgate.netnih.govsigmaaldrich.com

Application in Solid-Phase Organic Synthesis (SPOS) Beyond Peptides

This compound's utility extends beyond peptide synthesis to the solid-phase synthesis of a wide array of organic molecules. nih.govwikipedia.orggoogle.com Its stability and the mild acid lability of its linker make it suitable for various organic transformations on solid support. peptide.com

Immobilization of Carbohydrates and Related Compounds

This compound serves as a valuable solid support for the immobilization of carbohydrates and related compounds, facilitating various synthetic transformations and applications on a solid phase researchgate.netresearchgate.net. Carbohydrates can be immobilized on Wang aldehyde resin through the formation of 1,3-dioxane (B1201747) and 1,3-dioxolane (B20135) acetals researchgate.netresearchgate.net. This immobilization strategy allows for standard reactions to be performed on the solid support, followed by cleavage of the products to yield partially substituted derivatives researchgate.netresearchgate.net.

One approach involves the use of a dihydropyran-based linker to connect carbohydrates and other alcohols to this compound researchgate.net. A specific linker, 1-(4′,5′-dihydro-5H-pyranyl)-7-hydroxyheptan-3-one, has been synthesized and used to connect glucose moieties to this compound with a loading yield of 70% researchgate.net. The glucose moiety can be detached quantitatively using pyridinium (B92312) p-toluenesulfonate (PPTS) in a mixture of n-butanol and 1,2-dichloroethane (B1671644) researchgate.net. This method also allows for the recovery and recycling of the this compound researchgate.net.

This compound has also been employed in the solid-phase synthesis of O-glycopeptide sequences researchgate.net. It has been shown to be a suitable support for this purpose, with syntheses of hexapeptides achieving yields of 48-55% based on the first amino acid coupled researchgate.net. Notably, undesirable side reactions such as β-elimination, racemization, or glycoside cleavage were not observed under the conditions used researchgate.net.

Another application involves the use of this compound in conjunction with click chemistry for the covalent immobilization of carbohydrate derivatives onto polymeric beads acs.orgdiva-portal.org. Mannose-containing azides have been grafted onto alkyne-functionalized surfaces, including modified this compound, using copper-catalyzed Huisgen [2+3] cycloaddition acs.orgdiva-portal.org. This process allows for the creation of mannose-functionalized resins that can recognize mannose-binding lectins like Concanavalin A, suggesting potential applications in affinity chromatography and biosensing acs.orgdiva-portal.org. In one method, this compound hydroxyl groups were converted into alkyne handles, followed by clicking of α-2-azidoethyl mannopyranoside moieties acs.org.

This compound has also been utilized in the synthesis of glycopeptides containing arabinosylated hydroxyproline (B1673980) and sulfated tyrosine wur.nl. Fmoc-protected amino acids, including glycosylated asparagine building blocks, have been incorporated into target glycopeptides using Fmoc-based solid-phase peptide synthesis on this compound wur.nlyoungin.com. Coupling steps have been performed using reagents such as HBTU/HOBt/DIPEA wur.nlyoungin.com.

This compound in Living Radical Polymerization

This compound has been explored as a solid support for initiating living radical polymerization (LRP), also known as controlled radical polymerization (CRP), offering a method to synthesize polymers with controlled molecular weights and low dispersities while facilitating catalyst removal through simple washing procedures acs.orgripublication.comsigmaaldrich.com. Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization have been adapted for use with this compound acs.orgresearchgate.netresearchgate.netgoettingen-research-online.de.

In copper(I)-mediated LRP of methacrylates, this compound has been transformed into an initiator acs.org. This immobilized initiator has been used to prepare homopolymers like poly(methyl methacrylate) (PMMA) and block copolymers acs.org. Studies have shown that the number-average molecular weight (Mn) of the isolated polymer chains increases linearly with monomer conversion, and the kinetics follow first-order behavior, consistent with a living polymerization mechanism acs.org. Polymers with relatively low polydispersity indices (PDI) have been obtained, for instance, a PDI of 1.18 for PMMA at 61.9% conversion acs.org. High conversions (>90%) can lead to increased Mn and PDI acs.org. The poly(methacrylate)s can be harvested from the resin by cleavage of the activated benzyl (B1604629) ester linkage using trifluoroacetic acid acs.org.

This compound has also been converted into a supported initiator for transition metal-mediated LRP of monomers such as 2-vinyl-4,4-dimethyl-5-oxazolone (VDM) and styrene (B11656) researchgate.net. This has allowed for the preparation of "Rasta" resins with well-defined macromolecular architectures, including homopolymers and various block copolymers researchgate.net.

In the context of RAFT polymerization, xanthate-modified Wang resins have been used for the solid-supported polymerization of vinyl acetate (B1210297) (VAc) researchgate.netgoettingen-research-online.demdpi.comresearchgate.net. This involves carrying out the polymerization in solution in the presence of both the solid-supported RAFT agent and additional free RAFT agent mdpi.comresearchgate.net. Attachment of the RAFT agent to the this compound has been achieved via the Z group researchgate.net. This approach has demonstrated good control over molecular weight, with better control over dispersity (as low as 1.15) compared to using modified wood fiber as a support mdpi.com. The grafted poly(vinyl acetate) (PVAc) chains can be cleaved from the this compound support using a radical reaction with tert-amyl peroxy acetate (TAPA) researchgate.net. The molecular weight distributions of the cleaved polymers show characteristics typical of well-controlled LRP researchgate.net.

V. Performance Evaluation and Comparative Analysis of Wang Resin

Resin Swelling Characteristics in Various Solvents

The degree to which a resin swells in a given solvent is a critical factor in SPPS. Adequate swelling allows for the efficient diffusion of reagents into the resin's core, leading to more complete reactions and higher yields. The swelling of Wang resin, which is typically a 1% divinylbenzene (B73037) (DVB) cross-linked polystyrene support, is influenced by the solvent, the nature of the attached functionality, and the growing peptide chain.

This compound exhibits good swelling properties in the aprotic solvents most commonly used in SPPS. Dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are standard solvents in which polystyrene-based resins are known to swell significantly. For instance, a 1% DVB cross-linked polystyrene resin can swell to occupy 4 to 6 times its original dry volume in DCM. The cross-linking density is a key determinant of this behavior; a higher percentage of DVB results in lower swelling. While specific numerical values for N-Methyl-2-pyrrolidone (NMP) are less commonly reported in direct comparison, it is widely used and considered an effective swelling solvent for polystyrene resins.

The swelling behavior can change as the peptide chain elongates on the resin. Studies have shown that while the initial resin may swell well, the attachment of a growing peptide chain can lead to a decrease in swelling, particularly in certain solvents.

| Solvent | General Swelling Behavior on Polystyrene Resins | Notes |

|---|---|---|

| Dichloromethane (DCM) | Good (4-6 mL/g for 1% cross-linked PS) | A standard solvent for swelling polystyrene-based resins. |

| Dimethylformamide (DMF) | Good | Widely used for both swelling and as a reaction solvent in SPPS. |

| N-Methyl-2-pyrrolidone (NMP) | Good | Often used as an alternative to DMF, particularly for difficult sequences. |

Growing environmental and safety concerns have prompted research into greener alternatives to traditional SPPS solvents like DMF and DCM. 2-Methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a promising green solvent for all stages of SPPS. Studies have shown that this compound exhibits good swelling in 2-MeTHF. The swelling capacity in 2-MeTHF can be comparable to or even better than in some traditional solvents, depending on the specific resin and attached peptide. For example, research has demonstrated that 2-MeTHF is a good solvent for swelling this compound, with a swelling value of 7.9 mL/g.

The compatibility of this compound extends to binary mixtures of green solvents, which can sometimes provide superior swelling and reaction conditions compared to single solvents.

| Green Solvent System | Reported Swelling Value (mL/g) for this compound | Reference |

|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | 7.9 | |

| Isopropyl acetate (B1210297) (S2) | 3.3 | |

| Cyrene (S1) | 1.5 | |

| Methanol (S4) | 1.5 | |

| p-Cymene (S5) | 1.5 |

Efficiency and Yields in Peptide Synthesis on this compound

The use of this compound has been shown to significantly improve the yields and purity of peptides synthesized via solid-phase methods. However, its efficiency can be influenced by the peptide sequence and reaction conditions. In comparative studies with newer resin technologies, this compound serves as a benchmark. For instance, a study developing a new acid-labile resin compared its performance against this compound for the synthesis of three model peptides. While the new resin showed higher yields, the data provides insight into the typical performance of this compound.

| Peptide Sequence | Yield on this compound (%) | Purity on this compound (%) |

|---|---|---|

| H-Gly-Phe-Ala-OH | 65 | 98.5 |

| H-Val-Ala-Val-Phe-Gly-OH | 58 | 96.2 |

| H-Tyr-Gly-Gly-Phe-Leu-OH | 55 | 95.1 |

Furthermore, this compound has proven effective for synthesizing complex peptides, such as a 19-mer mucin1 peptide, which was generated as a protected peptide hydrazide in excellent yields via direct hydrazinolysis from the resin. This demonstrates the versatility and efficiency of the resin for producing valuable peptide intermediates.

Purity of Synthesized Products and Mitigation of Side Reactions

While this compound is highly effective, certain side reactions can occur, potentially compromising the purity of the final peptide product. Key among these are racemization during the initial amino acid loading and alkylation of sensitive side chains during acid-mediated cleavage.

The initial attachment of the first Fmoc-amino acid to the this compound's hydroxyl group is a critical step where racemization can occur. This esterification is often carried out using a carbodiimide (B86325) activating agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). These conditions can lead to the partial epimerization (racemization) of the amino acid.

This side reaction is particularly problematic for sensitive amino acids such as Cysteine (Cys) and Histidine (His). Several strategies are employed to suppress this racemization:

Addition of HOBt: The inclusion of Hydroxybenzotriazole (HOBt) in the coupling reaction is a standard method to reduce the extent of racemization.

Use of Alternative Reagents: Fmoc-amino acid fluorides can be used as an alternative coupling method to minimize racemization. Esterification using a mixed anhydride (B1165640) of the Fmoc-amino acid and 2,6-dichlorobenzoyl chloride is another method reported to be free from this side reaction.

Solvent Choice: The use of green solvents like 2-MeTHF for the first amino acid incorporation has been shown to result in acceptable levels of racemization.

During the final cleavage step, where the peptide is released from the resin using strong acids like Trifluoroacetic acid (TFA), the benzyl (B1604629) ester linkage of the this compound is broken. The resulting cationic species can be reactive and may lead to the alkylation of sensitive amino acid residues within the peptide sequence.

Tryptophan (Trp) is particularly susceptible to this side reaction, a process sometimes referred to as back-alkylation. When Fmoc-Trp-OH was coupled to both this compound and a more acid-stable resin and then cleaved, the product from the this compound showed a purity of only 73.6%, with a significant byproduct corresponding to a back-alkylated product. Similarly, Cysteine residues with acid-labile side-chain protecting groups can form S-alkylated side products from the fragmentation of the Wang linker, a problem that is especially prevalent when the Cys residue is at the C-terminus. The use of scavengers in the cleavage cocktail is a common strategy to capture these reactive species and minimize such side reactions.

Dipeptide Formation

A notable side reaction during the use of this compound is the formation of dipeptides, which can occur during the esterification of the first amino acid to the resin's hydroxymethyl linker. This issue is particularly prevalent when using methods that involve activation of the amino acid's carboxyl group.

Research Findings:

The use of a symmetrical anhydride of the protected amino acid with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a common method for loading onto this compound. However, the basic nature of DMAP can promote side reactions, leading to both racemization and the formation of dipeptide impurities sigmaaldrich.com. The extent of this side reaction depends on the amount of catalyst used, the duration of the reaction, and the specific amino acid being attached sigmaaldrich.com.

Diketopiperazine (DKP) formation is another significant side reaction, especially when synthesizing C-terminal acid peptides on this compound. This occurs through the intramolecular cyclization of the resin-bound dipeptide, leading to cleavage from the support and a subsequent loss of yield researchgate.net. The formation of DKP is more pronounced with C-terminal acid peptides compared to amide peptides because the alcohol of the Wang linker is a better leaving group than an amine researchgate.net.

Studies exploring greener solvent alternatives have shown that using 2-methyltetrahydrofuran (2-MeTHF) for the incorporation of the first amino acid onto this compound can yield acceptable levels of both racemization and dipeptide formation, suggesting that solvent choice can influence the prevalence of these side reactions acs.org.

Comparative Studies with Alternative Polymeric Supports

The selection of a solid support is a crucial decision in SPPS, directly impacting yield, purity, and the chemical nature of the final peptide. The performance of this compound is best understood when compared to other foundational and specialized resins.

Merrifield Resin

Merrifield resin, a chloromethylated polystyrene support, was the pioneering resin for SPPS and is traditionally associated with the Boc/tert-butyloxycarbonyl strategy.

Comparative Analysis:

C-Terminal Product: Both Merrifield and Wang resins are used to synthesize peptides with a C-terminal carboxylic acid nbinno.com.

Synthetic Strategy: Merrifield resin is primarily used for Boc-based synthesis, which involves repetitive deprotection steps using trifluoroacetic acid (TFA) nbinno.comchempep.com. This compound is the standard support for the milder Fmoc (9-fluorenylmethoxycarbonyl) strategy, which uses a base like piperidine (B6355638) for deprotection nbinno.comaltabioscience.comresearchgate.net.

Linker Stability: The benzyl ester linkage of Merrifield resin is susceptible to partial cleavage during the repeated TFA treatments required in Boc synthesis, which can lead to significant peptide loss, especially in the synthesis of long chains chempep.compeptide.com. The p-alkoxybenzyl ester linker of this compound is stable to the basic conditions of Fmoc deprotection biosynth.com.

Final Cleavage: Cleavage from Merrifield resin typically requires harsh conditions, most commonly strong acids like anhydrous hydrogen fluoride (HF) peptide.com. In contrast, peptides are readily cleaved from this compound using moderate acid treatment, such as 50-95% TFA in dichloromethane (DCM) iris-biotech.depeptide.com.

| Feature | This compound | Merrifield Resin |

|---|---|---|

| Primary Synthetic Strategy | Fmoc-based | Boc-based |

| C-Terminal Product | Carboxylic Acid | Carboxylic Acid |

| N-α Deprotection Condition | Base (e.g., Piperidine) | Acid (e.g., TFA) |

| Linker Stability to Deprotection | High | Moderate (some loss with repeated TFA) |

| Final Cleavage Condition | Moderate Acid (e.g., 50-95% TFA) | Strong Acid (e.g., HF) |

Rink Amide Resin

Rink Amide resin is a key support for producing peptides with a C-terminal amide, a common modification that can enhance biological stability and activity.

Comparative Analysis:

C-Terminal Product: The most significant difference is the final product. Rink Amide resin yields a peptide with a C-terminal amide, whereas this compound produces a C-terminal carboxylic acid nbinno.comnbinno.com.

Synthetic Strategy: Both resins are fully compatible with the standard Fmoc-SPPS methodology nbinno.com.

Application: The choice between these two resins is dictated by the desired C-terminal functionality of the target peptide. If a peptide amide is required for its biological function, Rink Amide resin is the appropriate choice nbinno.comaltabioscience.com. For peptide acids, this compound is used nbinno.com.

Cleavage: Both resins are cleaved under acidic conditions, typically with a high concentration of TFA, which simultaneously removes the peptide from the support and cleaves most common side-chain protecting groups biotage.com.

| Feature | This compound | Rink Amide Resin |

|---|---|---|

| Primary Synthetic Strategy | Fmoc-based | Fmoc-based |

| C-Terminal Product | Carboxylic Acid | Amide |

| Cleavage Condition | TFA-based cocktail | TFA-based cocktail |

| Primary Application | Synthesis of peptide acids | Synthesis of peptide amides |

2-Chlorotrityl Resin

The 2-Chlorotrityl (2-CTC) resin is a highly acid-sensitive support that offers distinct advantages, particularly for the synthesis of protected peptide fragments.

Comparative Analysis:

C-Terminal Product: Like this compound, 2-CTC resin is used to synthesize peptides with a C-terminal carboxylic acid biotage.com.

First Amino Acid Loading: Attaching the first amino acid to 2-CTC resin does not involve activation of the amino acid's carboxyl group, a process that can lead to racemization and dipeptide formation on this compound sigmaaldrich.combiotage.com. The increased steric bulk of the trityl group on the 2-CTC resin further helps to minimize these side reactions biotage.com.

Cleavage Conditions: This is a major point of differentiation. Peptides can be cleaved from 2-CTC resin under exceptionally mild acidic conditions, such as 1-3% TFA in DCM or acetic acid-based solutions iris-biotech.debiotage.com. These conditions leave acid-labile side-chain protecting groups intact. In contrast, this compound requires strong TFA concentrations (50-95%) for cleavage, which removes the peptide and protecting groups simultaneously peptide.combiotage.com.

Application: The mild cleavage conditions make 2-CTC resin ideal for preparing fully protected peptide fragments, which can be used in subsequent segment condensation strategies peptide.comchempep.com. It is also favored for peptides containing C-terminal residues prone to racemization, like cysteine and histidine sigmaaldrich.com.

| Feature | This compound | 2-Chlorotrityl Resin |

|---|---|---|

| C-Terminal Product | Carboxylic Acid | Carboxylic Acid |

| Cleavage Condition | Strong Acid (50-95% TFA) | Very Mild Acid (e.g., 1-3% TFA, Acetic Acid) |

| Side-Chain Protecting Groups after Cleavage | Removed | Intact |

| Risk of Racemization/Dipeptide Formation During Loading | Present | Minimized/Eliminated |

| Primary Application | Synthesis of unprotected peptide acids | Synthesis of protected peptide fragments; peptides with sensitive C-termini |

PAM Resin

The Phenylacetamidomethyl (PAM) resin was developed as an improvement over the original Merrifield resin for Boc-based SPPS.

Comparative Analysis:

Synthetic Strategy: PAM resin, like Merrifield resin, is designed for the Boc strategy peptide.com. This compound is used in the Fmoc strategy fiveable.me.

Linker Stability: The key advantage of PAM resin over Merrifield resin is its enhanced stability to the acidic conditions (TFA) used for Boc deprotection. This significantly reduces the premature loss of the peptide chain during the synthesis of long sequences chempep.compeptide.com. The Wang linker is inherently stable to the basic deprotection conditions of the Fmoc strategy biosynth.com.

Final Cleavage: The increased stability of the PAM linker necessitates harsher final cleavage conditions. A strong acid, typically HF, is required to release the peptide from the resin chempep.compeptide.com. This is a more hazardous and demanding condition compared to the TFA-based cleavage used for this compound iris-biotech.de.

| Feature | This compound | PAM Resin |

|---|---|---|

| Primary Synthetic Strategy | Fmoc-based | Boc-based |

| C-Terminal Product | Carboxylic Acid | Carboxylic Acid |

| Linker Stability to N-α Deprotection | High (stable to base) | High (more stable to TFA than Merrifield) |

| Final Cleavage Condition | Moderate Acid (TFA) | Strong Acid (HF) |

| Application Context | Standard for Fmoc synthesis of peptide acids | Improved support for Boc synthesis of peptide acids, especially longer sequences |

PEG-Grafted Resins (e.g., TentaGel, ArgoGel)

PEG-grafted resins are composite materials consisting of a polystyrene core onto which long chains of polyethylene glycol (PEG) are grafted. TentaGel and ArgoGel are prominent examples.

Comparative Analysis:

Structure: this compound is a polystyrene-based support, which is inherently hydrophobic. PEG-grafted resins have a polystyrene matrix but feature a hydrophilic PEG "canopy" anaspec.comrapp-polymere.com.

Swelling and Solvation: The PEG chains allow these resins to swell well in a wide range of solvents, from non-polar organic solvents like DCM to highly polar and even aqueous systems chempep.comrapp-polymere.com. This amphiphilic nature provides a more solution-like environment for the growing peptide chain, which can improve reaction kinetics and help prevent aggregation, particularly for long or hydrophobic sequences peptide.comchempep.com. Polystyrene resins like Wang have more restricted swelling properties biosynth.com.

Performance with Difficult Sequences: For the synthesis of "difficult" peptides (long, hydrophobic, or aggregation-prone), PEG-grafted resins often demonstrate superior performance, leading to higher purity and yield compared to standard polystyrene supports like this compound chempep.com.

Application: While polystyrene resins are cost-effective and sufficient for many short and simple peptides, PEG-grafted resins are often the preferred choice for synthesizing long or complex peptides where aggregation and poor solvation can hinder the synthesis chempep.com.

| Feature | This compound | PEG-Grafted Resins (e.g., TentaGel, ArgoGel) |

|---|---|---|

| Polymer Backbone | Polystyrene | Polystyrene-Polyethylene Glycol Graft Copolymer |

| Hydrophilicity | Hydrophobic | Amphiphilic (Hydrophobic & Hydrophilic) |

| Swelling Properties | Good in specific organic solvents (e.g., DCM, DMF) | Excellent in a broad range of solvents, including polar/aqueous media |

| Performance with Difficult Peptides | Can be limited by aggregation and poor solvation | Often superior due to improved solvation and reduced aggregation |

| Cost | Lower | Higher |

Novel Acid-Labile Resins (e.g., OH-BTL resin, DEG-PS this compound)

In the continuous effort to enhance the efficiency and purity of solid-phase peptide synthesis (SPPS), novel acid-labile resins have been developed to address the limitations of traditional this compound. These advanced resins are engineered to offer improved performance characteristics, such as greater acid stability during synthesis, higher yields, and reduced side reactions upon cleavage. This section evaluates the performance of two such innovative resins: OH-BTL resin and DEG-PS this compound, presenting detailed research findings and comparative data.

OH-BTL Resin: A Strategy for Enhanced Stability and Purity

The OH-BTL (hydroxymethyl-benzotriazole-linker) resin represents a significant advancement in resin technology, designed to be more acid-stable and efficient for SPPS than the conventional this compound. acs.orgacs.org A key innovation in the OH-BTL resin is the use of methoxy (B1213986) groups as the sole activating groups on the phenyl ring and the anchoring of the linker to the solid support via a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. acs.orgacs.org This design minimizes the side reactions often observed with this compound, particularly the back-alkylation of sensitive amino acid residues like tryptophan. acs.orgacs.org

Research comparing the performance of OH-BTL resin with the standard this compound in the synthesis of various peptides has demonstrated the superior attributes of the novel resin. The OH-BTL resin was found to be stable under standard acidic cleavage conditions [TFA/TIS/H₂O (95:2.5:2.5)] for up to 24 hours, with no detectable cleavage from the resin. acs.orgacs.org

In the synthesis of three model peptides—Leu-enkephalin, an RGD pentapeptide, and Indolicidin—the OH-BTL resin consistently delivered higher yields compared to the this compound. acs.orgacs.org The purity of the synthesized peptides was also notably improved with the OH-BTL resin, especially for peptides containing tryptophan. For instance, the cleavage of Fmoc-Trp-OH from the OH-BTL resin yielded H-Trp-OH with 100% purity, whereas cleavage from the this compound resulted in only 73.6% purity, with the remainder being byproducts from back-alkylation and esterification. acs.orgacs.org

| Peptide | Resin | Yield (%) | Purity (%) |

|---|---|---|---|

| Leu-enkephalin | OH-BTL | 85 | 98.2 |

| Wang | 75 | 98.0 | |

| RGD Pentapeptide | OH-BTL | 78 | 96.5 |

| Wang | 68 | 92.1 | |

| Indolicidin | OH-BTL | 65 | 90.3 |

| Wang | 55 | 85.4 |

DEG-PS this compound: Overcoming Hydrophobicity Challenges

The diethylene glycol (DEG)-crosslinked polystyrene (PS) this compound is another innovative solid support designed to enhance peptide synthesis, particularly for challenging hydrophobic or bulky sequences. nih.govrsc.org This resin offers a promising alternative to the traditional divinylbenzene (DVB)-crosslinked polystyrene resin. nih.govrsc.org The incorporation of the DEG crosslinker imparts reduced hydrophobicity and increased flexibility to the resin, which in turn improves swelling behavior and solvent accessibility during synthesis. nih.govrsc.org

Comparative studies have shown that DEG-PS this compound offers significant advantages over DVB-PS this compound, leading to higher yields and purities. nih.govrsc.org The enhanced swelling properties of the DEG-PS resin improve reaction kinetics, facilitating more efficient synthesis and cleavage of complex peptides. nih.gov For example, in the synthesis of Leu-enkephalin, the DEG-crosslinked PS resin achieved a purity of 96.1%, compared to 83.6% for the DVB-crosslinked resin. nih.govrsc.org

Furthermore, the DEG-PS resin has been shown to effectively suppress common side reactions, such as dipeptide formation, that are often encountered with standard Wang resins. nih.govrsc.org The improved performance of the DEG-PS resin is also evident in the synthesis of longer and more complex peptides.

| Peptide | Resin | Purity (%) | Yield (%) |

|---|---|---|---|

| Leu-enkephalin | DEG-PS | 96.1 | N/A |

| DVB-PS | 83.6 | N/A | |

| ABC analogue | DEG-PS | 73.2 | 58.3 |

| DVB-PS | 72.5 | 46.3 | |

| Thymosin | DEG-PS | 58.4 | 48.6 |

| DVB-PS | 54.0 | 39.2 |

Vi. Challenges, Limitations, and Strategies for Optimization in Wang Resin Based Synthesis

Impact of Resin Loading on Synthesis Efficiency

Resin loading, defined as the amount of the initial amino acid attached per gram of resin (mmol/g), is a critical parameter that significantly influences the outcome of SPPS. The choice of loading level is often a compromise between maximizing the theoretical yield and minimizing problems that arise during synthesis.

High-loading resins can lead to increased steric hindrance as the peptide chains elongate and grow closer together on the polymer matrix. This crowding can impede the access of reagents to the reactive sites, resulting in incomplete reactions and the formation of truncated or deletion sequences. peptide.com Furthermore, high loading increases the probability of intermolecular interactions between peptide chains, which can lead to aggregation and a subsequent drop in synthesis efficiency. peptide.com

Conversely, using resins with a lower loading capacity is a key strategy for the successful synthesis of long or "difficult" peptides. peptide.com The greater distance between peptide chains on a low-loaded resin minimizes steric hindrance and reduces interchain aggregation, facilitating more efficient coupling and deprotection steps. peptide.com This approach also helps to ensure that reactive sites within the pores of the resin beads remain accessible to reagents throughout the synthesis. peptide.com

Low-loading resins can be prepared by adjusting the manufacturing process or by modifying high-substitution resins. A common laboratory method involves the partial loading of a high-substitution Wang resin with the first Fmoc-amino acid, followed by "capping" the remaining unreacted hydroxyl groups with a reagent like acetic anhydride (B1165640). peptide.com This capping step is crucial as it prevents the unreacted sites from participating in subsequent coupling steps, which would otherwise lead to the formation of deletion sequences and complicate purification.

| Resin Loading Level | Advantages | Disadvantages | Typical Application |

|---|---|---|---|

| High (>0.8 mmol/g) | Higher theoretical yield per gram of resin | Increased steric hindrance, higher risk of aggregation, potential for incomplete reactions | Short, non-complex peptides |

| Low (<0.5 mmol/g) | Reduced steric hindrance and interchain interactions, improved reagent access, higher purity for complex sequences | Lower theoretical yield per gram of resin | Long peptides, difficult or hydrophobic sequences |

Addressing Difficult Sequences and Steric Hindrance

"Difficult sequences" in SPPS are peptide chains that are prone to aggregation and the formation of secondary structures (e.g., β-sheets) while attached to the resin. This aggregation can render the N-terminus of the growing peptide inaccessible, leading to failed couplings and low yields. Hydrophobic peptides are particularly susceptible to these issues. sigmaaldrich.comnih.gov Steric hindrance, either from bulky amino acid side chains or from the proximity of peptide chains on the resin, further exacerbates these problems. peptide.com

Several strategies have been developed to overcome these challenges:

Use of Low-Loading Resins: As discussed previously, reducing the resin loading minimizes chain-chain interactions and steric hindrance. peptide.com

Chaotropic Salts: The addition of chaotropic salts, such as lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN), to the reaction mixture can help disrupt the secondary structures of aggregating peptides and improve solvation. researchgate.net

Backbone Protection: Incorporating backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or N-(2,4-dimethoxybenzyl) (Dmb), on specific amino acid residues can disrupt interchain hydrogen bonding, which is a primary driver of aggregation. sigmaaldrich.com

Pseudoproline Dipeptides: Introducing pseudoproline dipeptides (oxazolidines derived from Ser or Thr) at specific points in the peptide sequence acts as a "kink," disrupting the formation of regular secondary structures. sigmaaldrich.comresearchgate.net The original Ser or Thr residue is regenerated during the final acidic cleavage from the resin.

Special Solvent Systems: The use of more effective solvating solvent systems, such as the "magic mixture" (DCM/DMF/NMP at 1:1:1), can improve the synthesis of hydrophobic peptides by preventing on-resin aggregation. nih.gov

Resin Choice for Specific Residues: For peptides with a C-terminal proline, using a more sterically hindered and acid-sensitive resin like 2-chlorotrityl chloride (CTC) resin instead of this compound can help prevent the formation of diketopiperazine (DKP), a common side reaction. mesalabs.com

Optimization of Reaction Conditions (Temperature, Time, Reagent Equivalents)

Fine-tuning the reaction conditions is essential for maximizing the efficiency of this compound-based synthesis. The primary parameters that can be adjusted are temperature, reaction time, and the stoichiometry of the reagents.

Temperature: While most SPPS steps are traditionally performed at room temperature, increasing the temperature can be a powerful tool to improve coupling efficiency, especially for difficult sequences. gyrosproteintechnologies.com Elevated temperatures can help disrupt peptide aggregation and accelerate slow coupling reactions. For instance, one study demonstrated a significant increase in the purity of a target octapeptide from 64.6% to 82.3% by performing a specific cysteine coupling at 40°C. unibo.it However, higher temperatures can also increase the risk of side reactions, such as racemization, so this approach must be applied judiciously.

Time: Extending the coupling reaction time is a straightforward strategy to drive sluggish reactions toward completion. This is particularly useful when dealing with sterically hindered amino acids. sigmaaldrich.com Monitoring the reaction with a qualitative test like the Kaiser test can help determine if an extended coupling time or a second coupling (double coupling) is necessary. peptide.com

Reagent Equivalents: Using an excess of activated amino acid and coupling reagents is standard practice in SPPS to ensure reactions go to completion. Typically, a 3- to 5-fold excess is used. sigmaaldrich.com For particularly difficult couplings, increasing the equivalents of reagents can improve the yield. However, this also increases the cost of the synthesis and the amount of chemical waste generated. Accurately determining the resin loading is crucial for using the correct reagent equivalents, thereby avoiding unnecessary waste, especially when expensive unnatural amino acids are involved. biotage.com

Development of Greener Solvents and Reagents for this compound Protocols

Traditional SPPS protocols rely heavily on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which are facing increasing regulatory scrutiny due to their toxicity. acs.orgwhiterose.ac.uk This has spurred significant research into developing "greener" and more sustainable alternatives that are compatible with this compound synthesis.

A key requirement for any SPPS solvent is its ability to swell the resin beads, as this allows reagents to penetrate the polymer matrix and access the growing peptide chains. whiterose.ac.uk Several greener solvents and solvent mixtures have been identified that exhibit good swelling properties with polystyrene-based resins like this compound.

Alternative Solvents: Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and Cyrene have been investigated as replacements for DMF and DCM. acs.orgtandfonline.comresearchgate.net Notably, 2-MeTHF has been shown to be a viable alternative for both the incorporation of the first amino acid onto this compound and for the subsequent peptide chain elongation steps. acs.org

Solvent Mixtures: To achieve optimal resin swelling and solubility for all reagents, mixtures of green solvents are often employed. A mixture of Anisole (B1667542) and N-octyl-2-pyrrolidone (NOP) (75:25) was identified as a promising green alternative to DMF, demonstrating good swelling for Wang PS resin and high efficiency in model peptide synthesis. tandfonline.com Other explored mixtures include combinations of Cyrene, sulfolane, or anisole with dimethyl carbonate or diethyl carbonate. acs.org

Greener Reagents: Beyond solvents, efforts are also being made to replace hazardous reagents. For example, the coupling agent 1-(tert-Butyl)−3-ethylcarbodiimide (TBEC), when used with the additive 5-(Ethylthio)-1H-tetrazole (ETT), has been presented as a greener alternative to standard coupling agents, capable of reducing side reactions and improving peptide purity. tandfonline.com

| Solvent/Mixture | Abbreviation | Key Findings/Applications | Reference |

|---|---|---|---|

| 2-Methyltetrahydrofuran | 2-MeTHF | Effective alternative to DCM for first amino acid loading and peptide elongation. | acs.org |

| Anisole / N-octyl-2-pyrrolidone (75:25) | Anisole/NOP | Demonstrated good swelling for Wang PS resin and high purity in pentapeptide synthesis. | tandfonline.com |

| Cyrene / Diethyl Carbonate | - | Used in a green protocol that successfully synthesized a pharmaceutical-grade peptide. | unibo.itacs.org |

| γ-Valerolactone | GVL | Identified as a potential environmentally sustainable solvent for SPPS. | tandfonline.com |

| Cyclopentyl methyl ether | CPME | Identified as a potential environmentally sustainable solvent for SPPS. | tandfonline.com |

Strategies for Improving Synthesis Purity and Yield

Capping: After each coupling step, any unreacted amino groups can be permanently blocked or "capped," typically using acetic anhydride. peptide.com This prevents the formation of deletion sequences (peptides missing one or more amino acids), which are often difficult to separate from the desired product during purification. Capping is particularly important in the synthesis of long or difficult peptides. peptide.comgyrosproteintechnologies.com

Choice of Coupling Reagents and Additives: The selection of coupling reagents can significantly impact efficiency and purity. High-reactivity reagents like HATU and HCTU are often used to improve coupling efficiency. creative-peptides.com The addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) to carbodiimide-mediated couplings can suppress racemization, a critical side reaction that compromises the chiral purity of the final peptide. creative-peptides.com